2-(Azidomethyl)bicyclo[2.2.2]octane
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Overview
Description
2-(Azidomethyl)bicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which includes an azidomethyl group attached to a bicyclo[222]octane framework
Mechanism of Action
Target of Action
The primary targets of 2-(Azidomethyl)bicyclo[22It’s known that azabicyclo compounds are nitrogen-containing heterocycles with significant potential in the field of drug discovery . They have been applied as key synthetic intermediates in several total syntheses . The unique structure of these compounds makes them a challenging scaffold to acquire .
Mode of Action
The exact mode of action of 2-(Azidomethyl)bicyclo[22It’s known that the electronic transmission through σ-conjugated molecules can be fully suppressed by destructive quantum interference, which makes them potential candidates for single-molecule insulators .
Biochemical Pathways
The specific biochemical pathways affected by 2-(Azidomethyl)bicyclo[22It’s known that the 2-oxabicyclo[222]octane core has been incorporated into the structure of certain drugs, replacing the phenyl ring . This suggests that the compound may interact with biochemical pathways in a similar manner to these drugs.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Azidomethyl)bicyclo[22It’s known that the replacement of the phenyl ring in certain drugs with a 2-oxabicyclo[222]octane core leads to improved physicochemical properties, including increased water solubility, enhanced metabolic stability, and reduced lipophilicity . These changes could potentially impact the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of 2-(Azidomethyl)bicyclo[22It’s known that the replacement of the phenyl ring in certain drugs with a 2-oxabicyclo[222]octane core results in new bioactive analogs of the drugs . This suggests that the compound may have similar bioactive effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(Azidomethyl)bicyclo[22It’s known that the design of the structure of similar compounds is based on the analysis of the advantages and disadvantages of previously used bioisosteres . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of other compounds, pH, temperature, and other environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)bicyclo[2.2.2]octane typically involves the introduction of an azidomethyl group to the bicyclo[2.2.2]octane core. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the bicyclo[2.2.2]octane is replaced by an azide ion. This can be achieved using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) under mild heating conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve safety when handling azides .
Chemical Reactions Analysis
Types of Reactions: 2-(Azidomethyl)bicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile compounds.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azidomethyl group can participate in substitution reactions to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can react with the azidomethyl group under mild conditions.
Major Products:
Oxidation: Nitro or nitrile derivatives.
Reduction: Primary amines.
Substitution: Various substituted bicyclo[2.2.2]octane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Azidomethyl)bicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with two nitrogen atoms, used as a catalyst and reagent in organic synthesis.
Bicyclo[2.2.1]heptane (Norbornane): A structurally similar compound with different chemical properties and applications.
Uniqueness: 2-(Azidomethyl)bicyclo[2.2.2]octane is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo click reactions makes it particularly valuable in bioconjugation and materials science .
Properties
IUPAC Name |
2-(azidomethyl)bicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-12-11-6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYVOGFNJLVBBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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